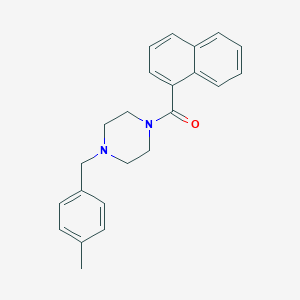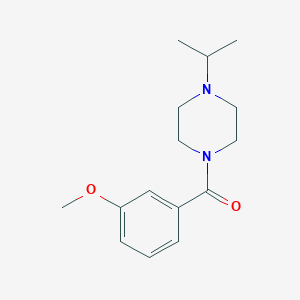![molecular formula C21H28N2O5S B249123 1-[(4-Methylphenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B249123.png)
1-[(4-Methylphenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Methylphenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine, commonly known as MTSET, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTSET is a sulfhydryl-reactive compound that has been used extensively in biochemical and physiological studies to modify proteins and enzymes.
科学的研究の応用
MTSET has been widely used in scientific research as a tool to modify proteins and enzymes. It is commonly used to study the structure and function of ion channels, transporters, and receptors. MTSET can also be used to modify cysteine residues in proteins, which can alter their activity and function.
作用機序
MTSET is a sulfhydryl-reactive compound that can modify cysteine residues in proteins. It reacts with the thiol group of cysteine to form a covalent bond, which can alter the structure and function of the protein. MTSET can also modify other amino acids, such as lysine and histidine, but its reactivity with cysteine is much higher.
Biochemical and Physiological Effects:
MTSET has been shown to have a wide range of biochemical and physiological effects. It can modify the activity of ion channels, transporters, and receptors, which can alter cellular signaling and function. MTSET has also been used to study the structure and function of proteins, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the glycine receptor.
実験室実験の利点と制限
MTSET is a useful tool for studying the structure and function of proteins and enzymes. It is relatively easy to synthesize and can be used to modify specific cysteine residues in proteins. However, MTSET has some limitations. It can modify other amino acids besides cysteine, which can complicate data interpretation. MTSET can also be toxic to cells at high concentrations, which can limit its use in some experiments.
将来の方向性
There are many future directions for research using MTSET. One area of interest is the study of ion channels and transporters in disease states. MTSET can be used to modify specific cysteine residues in these proteins, which can provide insight into their role in disease. Another area of interest is the development of new sulfhydryl-reactive compounds that are more specific and less toxic than MTSET. These compounds could be used to study the structure and function of proteins with greater precision and accuracy.
Conclusion:
In conclusion, MTSET is a sulfhydryl-reactive compound that has been widely used in scientific research to modify proteins and enzymes. Its unique properties make it a valuable tool for studying the structure and function of ion channels, transporters, and receptors. While MTSET has some limitations, it has many potential applications in future research.
合成法
MTSET can be synthesized by reacting 1-(4-methylphenylsulfonyl)piperazine with 3,4,5-trimethoxybenzyl chloride in the presence of a base. The reaction yields MTSET as a white solid, which can be purified by recrystallization or column chromatography.
特性
分子式 |
C21H28N2O5S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
1-(4-methylphenyl)sulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H28N2O5S/c1-16-5-7-18(8-6-16)29(24,25)23-11-9-22(10-12-23)15-17-13-19(26-2)21(28-4)20(14-17)27-3/h5-8,13-14H,9-12,15H2,1-4H3 |
InChIキー |
WYVDZGCQYVFOQV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)


![3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249048.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)
![2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249054.png)
![1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B249055.png)
![1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249056.png)


![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)
![1-{[1-(3-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249067.png)
